molecular formula C16H16O2 B14632284 (4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione CAS No. 55538-11-9

(4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

Cat. No.: B14632284
CAS No.: 55538-11-9
M. Wt: 240.30 g/mol
InChI Key: YFXCHAUHDMOLPI-OKILXGFUSA-N
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Description

(4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple chiral centers. This compound is part of the anthracene family, which is known for its aromatic properties and applications in various fields such as organic electronics, photochemistry, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

(4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and organic electronic materials.

Mechanism of Action

The mechanism of action of (4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4aR,9aS)-2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

55538-11-9

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(4aS,9aR)-2,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C16H16O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6,13-14H,7-8H2,1-2H3/t13-,14+

InChI Key

YFXCHAUHDMOLPI-OKILXGFUSA-N

Isomeric SMILES

CC1=C(C[C@H]2[C@@H](C1)C(=O)C3=CC=CC=C3C2=O)C

Canonical SMILES

CC1=C(CC2C(C1)C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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